(2E)-6-(4-methylbenzyl)-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
(2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE include other thiazolotriazine derivatives and related heterocyclic compounds. Examples include:
Thiazolotriazine analogs: Compounds with similar core structures but different substituents.
Benzothiazole derivatives: Compounds with a benzothiazole core structure.
Triazine derivatives: Compounds with a triazine core structure .
Uniqueness
The uniqueness of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2E)-6-[(4-methylphenyl)methyl]-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O2S/c1-14(2)18-10-8-17(9-11-18)13-20-22(28)26-23(29-20)24-21(27)19(25-26)12-16-6-4-15(3)5-7-16/h4-11,13-14H,12H2,1-3H3/b20-13+ |
InChI Key |
FGCYRZNPTZZOFQ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)C)SC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.